1-methyl-6-oxo-N-[2-(pyridine-3-amido)phenyl]-1,6-dihydropyridazine-3-carboxamide
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Overview
Description
1-methyl-6-oxo-N-[2-(pyridine-3-amido)phenyl]-1,6-dihydropyridazine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyridazine ring, a nicotinamide moiety, and a carboxamide group. Its chemical properties make it a subject of interest in medicinal chemistry, pharmacology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-6-oxo-N-[2-(pyridine-3-amido)phenyl]-1,6-dihydropyridazine-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of nicotinamide with a suitable pyridazine derivative under controlled conditions. The reaction may require catalysts such as palladium or copper complexes to facilitate the formation of the desired product. The reaction conditions often include elevated temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. Purification of the final product is achieved through techniques such as recrystallization, chromatography, and distillation.
Chemical Reactions Analysis
Types of Reactions
1-methyl-6-oxo-N-[2-(pyridine-3-amido)phenyl]-1,6-dihydropyridazine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the pyridazine ring, often using halogenated derivatives as intermediates.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, copper complexes.
Solvents: Dimethyl sulfoxide (DMSO), acetonitrile, ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
1-methyl-6-oxo-N-[2-(pyridine-3-amido)phenyl]-1,6-dihydropyridazine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammatory disorders.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-methyl-6-oxo-N-[2-(pyridine-3-amido)phenyl]-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The nicotinamide moiety is known to interact with NAD+ dependent enzymes, influencing cellular metabolism and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1-methyl-6-oxo-N-[2-(pyridine-3-amido)phenyl]-1,6-dihydropyridazine-3-carboxamide: shares structural similarities with other pyridazine derivatives and nicotinamide-containing compounds.
Benzimidazole derivatives: Known for their diverse pharmacological activities, including antimicrobial and anticancer properties.
Thiazole derivatives: Exhibiting a range of biological activities such as antioxidant, anti-inflammatory, and antimicrobial effects.
Uniqueness
The uniqueness of this compound lies in its combined structural features, which confer specific chemical reactivity and biological activity. Its ability to interact with multiple molecular targets makes it a versatile compound for various research applications.
Properties
IUPAC Name |
1-methyl-6-oxo-N-[2-(pyridine-3-carbonylamino)phenyl]pyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O3/c1-23-16(24)9-8-15(22-23)18(26)21-14-7-3-2-6-13(14)20-17(25)12-5-4-10-19-11-12/h2-11H,1H3,(H,20,25)(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYGWYDHDCLKMPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)NC2=CC=CC=C2NC(=O)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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